![molecular formula C10H10F2O2 B6306314 Ethyl 3,4-difluoro-2-methylbenzoate CAS No. 1352208-34-4](/img/structure/B6306314.png)
Ethyl 3,4-difluoro-2-methylbenzoate
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Overview
Description
Ethyl 3,4-difluoro-2-methylbenzoate is a chemical compound with the CAS Number: 1352208-34-4 . It has a molecular weight of 200.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H10F2O2 . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 237.4±40.0 °C and a predicted density of 1.187±0.06 g/cm3 .Scientific Research Applications
Ethyl 3,4-difluoro-2-methylbenzoate is widely used in scientific research due to its low toxicity, low reactivity, and high solubility in organic solvents. It has been used in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology. In biochemistry, this compound has been used in the synthesis of various organic compounds, such as amino acids and nucleosides. In pharmacology, this compound has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents. In biotechnology, this compound has been used in the synthesis of various proteins and enzymes, such as antibodies and enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-2-methylbenzoate is not yet fully understood. However, it is known that this compound is a weak electrophile, which means that it can react with nucleophiles such as amines, alcohols, and thiols. This allows this compound to form covalent bonds with other molecules, which can then be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have minimal effects on enzymes and proteins in vitro. It has also been shown to have minimal effects on cell viability and cell growth in vitro.
Advantages and Limitations for Lab Experiments
Ethyl 3,4-difluoro-2-methylbenzoate has several advantages for use in laboratory experiments. It is a low-toxicity compound, which makes it safe to use in laboratory experiments. Additionally, it is a low-reactivity compound, which makes it suitable for use in synthesis reactions. Furthermore, it is highly soluble in organic solvents, which makes it easy to work with in laboratory experiments.
However, there are also some limitations for this compound in laboratory experiments. It is not very stable in the presence of light and heat, which can limit its use in certain experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for Ethyl 3,4-difluoro-2-methylbenzoate. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Furthermore, further research is needed to better understand the mechanism of action of this compound. Finally, further research is needed to explore the potential applications of this compound in the fields of biochemistry, pharmacology, and biotechnology.
Synthesis Methods
Ethyl 3,4-difluoro-2-methylbenzoate is typically synthesized through a two-step process. The first step involves the reaction of 2-methylbenzoic acid with a difluoromethylating agent, such as trifluoromethanesulfonic anhydride. This reaction results in the formation of a difluoromethyl ester. The second step involves the reaction of the difluoromethyl ester with ethyl alcohol, resulting in the formation of this compound.
Safety and Hazards
properties
IUPAC Name |
ethyl 3,4-difluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVWKRBDKLWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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